molecular formula C31H41ClN10O2 B13858972 7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride

7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride

Cat. No.: B13858972
M. Wt: 621.2 g/mol
InChI Key: CDMBCMWQFHKOLW-DBCZNGTMSA-N
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Description

“7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride” is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a purine core, piperidine rings, and a quinazoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the purine core, the introduction of the piperidine and quinazoline groups, and the final hydrochloride salt formation. Typical reaction conditions may involve:

    Formation of the purine core: This step may involve cyclization reactions using appropriate precursors.

    Introduction of the piperidine and quinazoline groups: These steps may involve nucleophilic substitution or addition reactions.

    Final hydrochloride salt formation: This step typically involves the reaction of the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at specific functional groups, such as the piperidine rings.

    Reduction: Reduction reactions may target the quinazoline moiety or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: Interaction with specific receptors to modulate their activity.

    Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.

    Signal transduction modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
  • **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrobromide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C31H41ClN10O2

Molecular Weight

621.2 g/mol

IUPAC Name

7-but-2-ynyl-3-methyl-8-[(3R)-3-[methyl-(piperidin-3-ylamino)amino]piperidin-1-yl]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C31H40N10O2.ClH/c1-5-6-17-40-27-28(35-30(40)39-16-10-12-23(19-39)38(4)36-22-11-9-15-32-18-22)37(3)31(43)41(29(27)42)20-26-33-21(2)24-13-7-8-14-25(24)34-26;/h7-8,13-14,22-23,32,36H,9-12,15-20H2,1-4H3;1H/t22?,23-;/m1./s1

InChI Key

CDMBCMWQFHKOLW-DBCZNGTMSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl

Origin of Product

United States

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